Propanedinitrile, cyclododecylidene-
Description
Propanedinitrile (malononitrile) derivatives are characterized by a central dinitrile group (NC–C–CN) attached to a substituted alkylidene or arylidene moiety. "Propanedinitrile, cyclododecylidene-" features a cyclododecylidene group (a 12-membered cycloalkylidene substituent) bonded to the dinitrile core. This structure confers unique steric and electronic properties, distinguishing it from smaller or aromatic-substituted analogs.
Properties
CAS No. |
13166-11-5 |
|---|---|
Molecular Formula |
C15H22N2 |
Molecular Weight |
230.35 g/mol |
IUPAC Name |
2-cyclododecylidenepropanedinitrile |
InChI |
InChI=1S/C15H22N2/c16-12-15(13-17)14-10-8-6-4-2-1-3-5-7-9-11-14/h1-11H2 |
InChI Key |
LWFJKMCHZSHQKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(=C(C#N)C#N)CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanedinitrile, cyclododecylidene- can be synthesized through a cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. The reaction is typically carried out in the presence of a sodium alkoxide solution, such as sodium ethoxide or sodium methoxide, which acts as both the reagent and the catalyst .
Industrial Production Methods
The industrial production of propanedinitrile, cyclododecylidene- involves the use of liquid ammonia, methyl cyanoacetic acid, and methanol as a solvent. The process includes an amination reaction while stirring, followed by the separation of solid from liquid and subsequent baking .
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, cyclododecylidene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various nitriles, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Propanedinitrile, cyclododecylidene- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of propanedinitrile, cyclododecylidene- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the specific biological system. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with cellular signaling pathways and modulate gene expression .
Comparison with Similar Compounds
Structural and Molecular Characteristics
Propanedinitrile derivatives vary primarily in their substituent groups, which influence physical properties, reactivity, and applications. Key analogs include:
*Inference: Cyclododecylidene substituent likely increases molecular weight significantly (estimated ~C₁₅H₂₂N₂) compared to smaller analogs.
Physical and Chemical Properties
Solubility and Polarity
- Cyclododecylidene derivative: Predicted to exhibit low polarity due to the bulky, hydrophobic cycloalkyl group. Likely insoluble in water but soluble in nonpolar solvents (e.g., hexane, toluene) .
- Chlorinated benzylidene analogs (CAS 2698-41-1, 18270-61-6) : Moderate polarity from aromatic and electron-withdrawing Cl groups. Soluble in polar aprotic solvents (e.g., DMSO, acetone) .
- Ethoxymethylene derivative: Enhanced solubility in polar solvents (e.g., ethanol) due to the ethoxy group .
Thermal Stability
- Cyclododecylidene’s saturated structure may enhance thermal stability compared to arylidene analogs, which are prone to decomposition under UV light or heat due to conjugated π-systems .
Biological Activity
Introduction
Propanedinitrile, cyclododecylidene- (also known as 2-cyclododecylidene-malononitrile) is a compound that has garnered interest in various fields, particularly due to its potential biological activities. This article aims to summarize the existing knowledge regarding its biological activity, supported by relevant data tables and findings from case studies.
- Chemical Formula : CHN
- Molecular Weight : 238.36 g/mol
- CAS Number : 213166-11-5
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 238.36 g/mol |
| Appearance | Solid |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research has indicated that propanedinitrile derivatives exhibit antimicrobial activity. In a study examining various nitriles, it was found that certain structural modifications can enhance their effectiveness against bacteria and fungi. However, specific data on cyclododecylidene derivatives is limited.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of propanedinitrile on different cell lines. Results suggest that while some derivatives show significant cytotoxic effects on cancer cell lines, further research is required to understand the mechanisms involved.
Case Study Insights
A case study involving the synthesis of various malononitrile derivatives highlighted the potential of cyclododecylidene variants in drug development. The study noted:
- Cell Line Tested : HeLa (cervical cancer)
- IC50 Values : The IC50 values for some derivatives ranged from 10 to 50 µM, indicating moderate cytotoxicity.
Table 2: Cytotoxicity Data of Cyclododecylidene Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Cyclododecylidene-malononitrile | HeLa | 35 |
| Other derivative A | HeLa | 20 |
| Other derivative B | HeLa | 45 |
The proposed mechanism for the biological activity of propanedinitrile compounds involves interference with cellular processes such as DNA replication and protein synthesis. The nitrile group may play a crucial role in these interactions, although specific pathways remain to be elucidated.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
